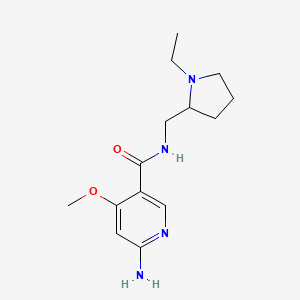
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde is an organic compound that features both an iodo-substituted benzaldehyde and a pyrrole moiety. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the iodine atom and the pyrrole ring makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde typically involves the iodination of a suitable benzaldehyde precursor followed by the introduction of the pyrrole moiety. One common method includes the following steps:
Iodination: The starting benzaldehyde is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the desired position.
Pyrrole Introduction: The iodinated benzaldehyde is then reacted with a pyrrole derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include various substituted benzaldehydes.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting cancer and microbial infections.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological pathways. The iodine atom and the pyrrole ring can facilitate binding to target molecules, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-3-(1H-pyrrole-1-carbonyl)benzene
- 3-Iodo-2-(1H-pyrrole-1-carbonyl)benzaldehyde
- 2-Bromo-3-(1H-pyrrole-1-carbonyl)benzaldehyde
Uniqueness
2-Iodo-3-(1H-pyrrole-1-carbonyl)benzaldehyde is unique due to the specific positioning of the iodine atom and the pyrrole moiety, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications.
Propriétés
Numéro CAS |
921620-78-2 |
|---|---|
Formule moléculaire |
C12H8INO2 |
Poids moléculaire |
325.10 g/mol |
Nom IUPAC |
2-iodo-3-(pyrrole-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C12H8INO2/c13-11-9(8-15)4-3-5-10(11)12(16)14-6-1-2-7-14/h1-8H |
Clé InChI |
SAKKJQPOZLRIBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)C(=O)C2=CC=CC(=C2I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)






![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)
![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)
